![molecular formula C20H20ClN5O2S B2961334 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1251550-75-0](/img/structure/B2961334.png)
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The synthesis of compounds related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide involves multi-step reactions starting from substituted acetophenone, triazole, and phenyl isothiocyanate. These compounds exhibit antifungal and plant growth regulating activities. This highlights the potential of these compounds in agricultural applications and as antifungal agents. The structural characterization includes single-crystal X-ray diffraction analysis, demonstrating their molecular framework and stability due to CH···N intermolecular interactions (Li Fa-qian et al., 2005).
Cholinesterase Inhibition and Molecular Docking
Research into N-aryl derivatives of similar compounds has shown moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to neurodegenerative diseases. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease. Molecular docking studies have provided insights into the binding interactions of these compounds, indicating favorable interactions with the enzyme's active sites (N. Riaz et al., 2020).
Antitumor Activity
The synthesis of benzothiazole derivatives bearing different heterocyclic rings has been explored, with in vitro screenings revealing considerable antitumor activity against various human tumor cell lines. This underscores the significance of such compounds in developing new cancer therapies. The structural basis for their activity involves the incorporation of heterocyclic systems that may interact with biological targets in cancer cells, offering pathways for the design of novel anticancer agents (L. Yurttaş et al., 2015).
Antimicrobial Screening
Compounds within this chemical class have been evaluated for their antimicrobial properties, including antibacterial, antifungal, and anti-tuberculosis activities. The incorporation of 1,2,4-triazole and thiophene moieties has been pivotal in enhancing the antimicrobial efficacy of these compounds. The synthesis approach and structural elucidation, including NMR and mass spectrometry, have facilitated the identification of promising antimicrobial agents, which could lead to the development of new treatments for infectious diseases (B. MahyavanshiJyotindra et al., 2011).
properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNZDAHZDKUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide |
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